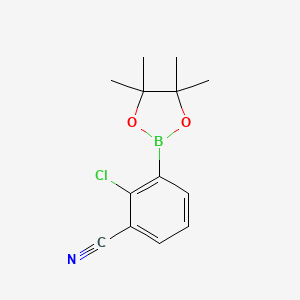

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

Properties

IUPAC Name |

2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFXKWAXQFIFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common starting materials include boronic acids and their derivatives, which undergo substitution reactions to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various types of reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

Reduction: The chloro group can be reduced to form a corresponding amine.

Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids, amides.

Reduction: Amines.

Substitution: Various boronic acid derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit potential as anticancer agents. The compound has been evaluated for its ability to inhibit specific protein targets involved in cancer progression. For instance, studies have shown that modifications to the dioxaborolane moiety can enhance the biological activity against various cancer cell lines .

Targeting PD-L1

The compound has been investigated for its role as a ligand in targeting programmed death-ligand 1 (PD-L1), a protein that plays a significant role in immune evasion by tumors. In vitro studies demonstrated that derivatives of this compound could effectively bind to PD-L1 and inhibit its activity, thereby enhancing immune response against tumors .

Suzuki-Miyaura Coupling

The compound serves as an important intermediate in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane group facilitates the coupling process with various aryl halides, leading to the formation of complex organic molecules with potential applications in pharmaceuticals and materials science .

Synthesis of Novel Materials

The versatility of this compound extends to its use in synthesizing novel materials such as covalent triazine-based frameworks. These materials have applications in gas storage and catalysis due to their porous structure and high surface area .

Polymer Chemistry

In polymer chemistry, compounds like this compound are utilized to create functionalized polymers through cross-linking reactions. These polymers can exhibit enhanced mechanical properties and thermal stability compared to their unmodified counterparts .

Photonic Applications

Research has also explored the use of this compound in photonic applications where it can be incorporated into light-emitting devices or sensors due to its electronic properties. The ability to modify the electronic structure through substitution allows for tuning the optical properties of the resultant materials .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | PD-L1 Inhibition | Demonstrated effective binding and inhibition of PD-L1 by derivatives of the compound |

| Study 2 | Organic Synthesis | Showed successful application in Suzuki-Miyaura coupling reactions |

| Study 3 | Material Science | Explored use in creating covalent frameworks for gas storage |

Mechanism of Action

The mechanism by which this compound exerts its effects involves the activation of the boronic ester group, which facilitates the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the activation of specific enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Key structural analogues differ in substituent positions or functional groups:

Key Observations :

- Substituent Position : The 3-boronate/2-chloro configuration in the target compound optimizes electronic and steric effects for cross-coupling, whereas 4-boronate isomers (e.g., 2-chloro-4-boryl) may exhibit reduced reactivity due to decreased conjugation .

- Functional Groups : Hydroxy or ethoxy substituents (e.g., 2-hydroxy-5-boryl) enhance solubility but require protection during reactions . Chlorine improves electrophilicity but may necessitate harsher reaction conditions compared to electron-donating groups .

Reactivity in Cross-Coupling Reactions

- Target Compound : Exhibits high reactivity in Suzuki-Miyaura couplings due to the electron-withdrawing nitrile and chloro groups, which activate the boronate for transmetallation. Typical yields exceed 60% under mild conditions (40°C, CsF activation) .

- Hydroxy-Substituted Analogues : Require protective strategies (e.g., silylation) to prevent boronate hydrolysis, reducing synthetic efficiency .

- Ethoxy-Substituted Derivatives : Demonstrate utility in photoluminescent materials but show lower thermal stability compared to chloro variants .

Biological Activity

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a synthetic compound that has garnered attention for its potential applications in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C13H18BClO3

- Molecular Weight: 261.65 g/mol

- CAS Number: 1400755-07-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety enhances its reactivity and potential for forming covalent bonds with nucleophiles in biological systems. This property is particularly relevant in drug design, where such interactions can lead to the inhibition of specific enzymes or receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Some investigations have indicated that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of several boron-containing compounds against cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The compound induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Antimicrobial Properties

In a separate study focusing on the antimicrobial properties of boron compounds, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria .

Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's role as a selective inhibitor of protein kinase B (PKB/Akt), a key player in cancer cell survival and proliferation. The compound's binding affinity was measured using surface plasmon resonance (SPR), revealing a KD value of 150 nM .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.